

farnesyl pyrophosphate to alpha funebrene cyclization

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Compound Focus: (+)-alpha-Funebrene

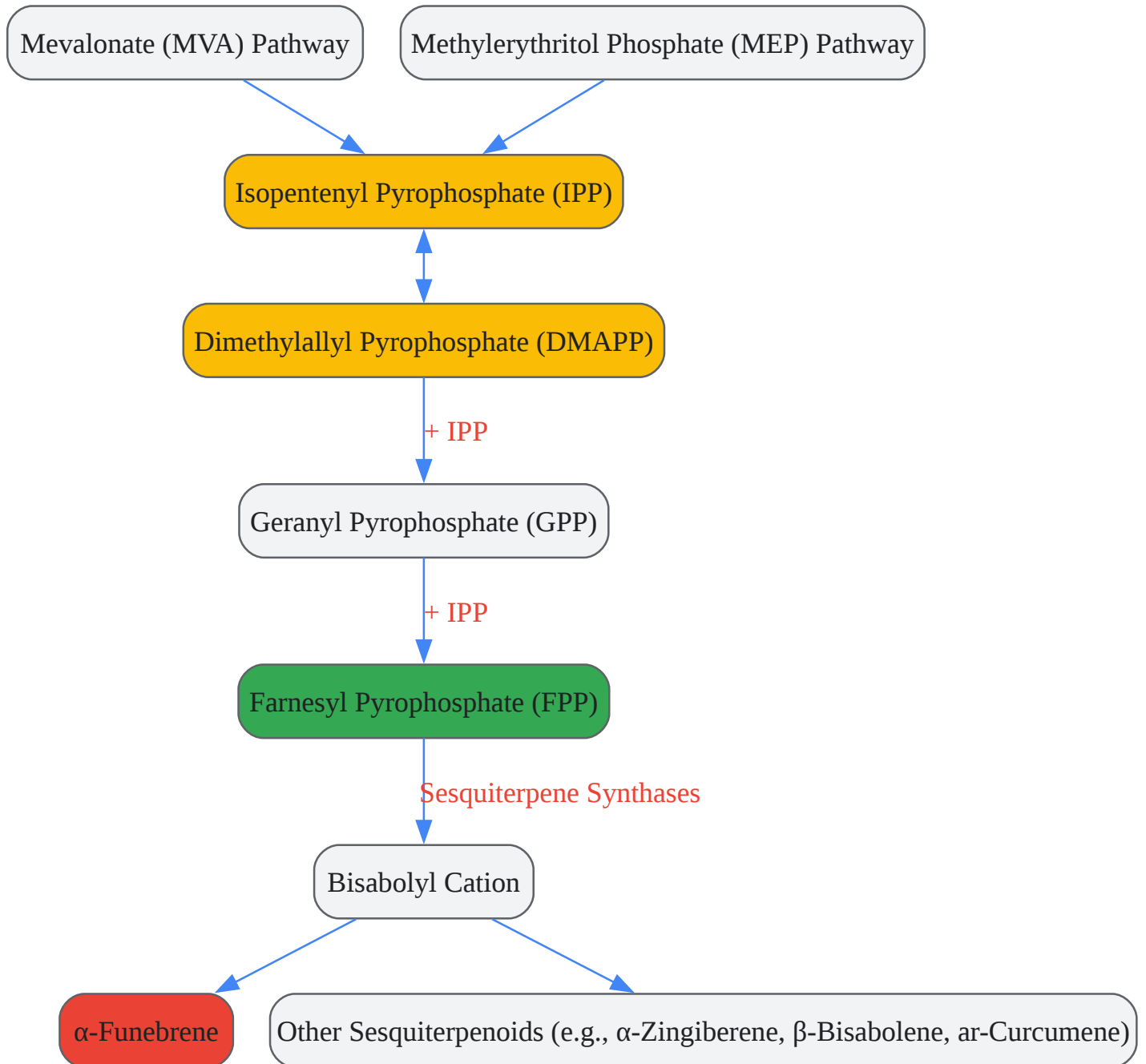
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Biochemical Pathway Overview

The following diagram outlines the general biosynthetic pathway from Farnesyl Pyrophosphate (FPP) to α -funebrene and other sesquiterpenoids, integrating information from the search results.



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General biosynthetic pathway from primary metabolites to α -funebrene.

Key Experimental Data and Context

The table below summarizes the quantitative data and key experimental contexts where α -funebrene was identified.

Experimental Context	Organism/System	Key Finding on α -Funebrene	Analytical Method	Citation
Metabolomic Profiling	<i>Cinnamomum cassia</i> (Cinnamon) Bark	Identified as 1 of 5 terpenoids whose concentration peaked at 240 months (20 years) after planting.	HS-SPME/GC-MS [1]	
Cyclization Mechanism Study	<i>Zingiber officinale</i> (Ginger) Rhizomes	α -Zingiberene, β -bisabolene, and ar-curcumene are formed from a common bisabolyl cation intermediate derived from FPP.	Tracer studies with labeled MVA and FPP [2]	

Detailed Experimental Methodology

Based on the search results, here is a detailed protocol for the type of research used to study sesquiterpenoid biosynthesis, including α -funebrene.

1. Metabolite Profiling via HS-SPME/GC-MS [1]

This method is crucial for identifying and quantifying volatile sesquiterpenoids like α -funebrene in plant tissues.

- **Sample Preparation:** Plant material (e.g., bark) is collected and often ground to a fine powder under liquid nitrogen to disrupt cells and release metabolites.
- **Volatile Extraction (HS-SPME):**
 - The sample is placed in a sealed vial.
 - A Solid-Phase Microextraction (SPME) fiber, coated with an adsorbent material, is exposed to the headspace of the sample vial.
 - Volatile organic compounds (VOCs) adsorb onto the fiber coating.
- **Analysis (GC-MS):**

- The SPME fiber is injected into the hot inlet of a Gas Chromatograph (GC), where the trapped compounds are desorbed.
- Compounds are separated in the GC column based on their polarity and boiling point.
- The mass spectrometer (MS) then ionizes the eluted compounds and identifies them by their characteristic mass-to-charge (m/z) ratios.
- **Quantification:** α -Funebrene is identified by comparing its retention time and mass spectrum to a standard (if available) and quantified based on the ion intensity in the chromatogram [1].

2. Investigating the Cyclization Mechanism [2]

Understanding the enzymatic conversion of FPP requires functional characterization of terpene synthases.

- **Gene Cloning and Heterologous Expression:**
 - The candidate terpene synthase (TPS) gene is identified from transcriptomic data or known literature.
 - The gene is cloned into an expression plasmid (e.g., pET-28a for *E. coli*, pESC for yeast) and transformed into a microbial host like *E. coli* BL21(DE3) or *Saccharomyces cerevisiae* [3] [4].
- **Protein Purification:**
 - The recombinant enzyme is expressed and purified using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins) [4].
- **In Vitro Enzyme Assay:**
 - The purified enzyme is incubated with the substrate **Farnesyl Pyrophosphate (FPP)** in a suitable reaction buffer, often containing a divalent metal ion cofactor like **Mg²⁺** or **Mn²⁺** [5].
 - The reaction products can be captured in an organic overlay like dodecane or by SPME [3].
- **Product Identification:**
 - The resulting compounds are analyzed using **GC-MS**.
 - The sesquiterpene products are identified by matching their MS fragmentation patterns and GC retention times with those of authentic standards or library spectra.

Key Insights for Researchers

- **Central Biosynthetic Intermediate:** The cyclization of FPP to sesquiterpenoids like α -funebrene in plants is hypothesized to proceed through a common **bisabolyli cation** intermediate [2] [6]. This carbocation is a key branch point that can be rearranged into various skeletal types by different terpene synthases.
- **Enzyme Engineering Potential:** Research on related enzymes, such as farnesene synthase, shows that single amino acid substitutions (e.g., L326I, Y402) can dramatically alter product yield and specificity [3]. This suggests that the terpene synthase responsible for α -funebrene could be a target for rational engineering to increase its production.

- **Context-Dependent Production:** The finding that α -funebrene accumulation peaks at a specific stage (20 years) in *C. cassia* underscores that its biosynthesis is highly regulated and dependent on developmental and temporal factors [1]. This is a critical consideration for sourcing raw materials or designing bioproduction systems.

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